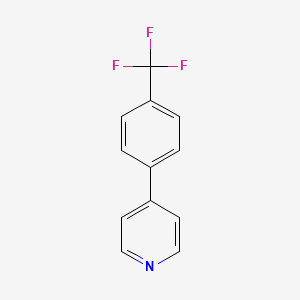

4-(4-(Trifluoromethyl)Phenyl)Pyridine

Description

BenchChem offers high-quality 4-(4-(Trifluoromethyl)Phenyl)Pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)Phenyl)Pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRYMRLOBCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346681 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-88-4 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine via Suzuki Coupling

This guide provides a comprehensive overview of the synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Executive Summary: The Significance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction cross-couples an organoboron species with an organohalide, and for this achievement, Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its widespread use in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and functional materials.[3] This guide will delve into the specific application of this powerful reaction for the synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine, a key structural motif in medicinal chemistry.

The Core Mechanism: A Palladium-Catalyzed Dance

The synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine via Suzuki coupling involves the reaction between 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) and 4-(trifluoromethyl)phenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to proceed.[2][4] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6][7][8]

2.1 The Catalytic Cycle

-

Oxidative Addition: The cycle commences with the catalytically active palladium(0) species inserting into the carbon-halogen bond of the 4-halopyridine. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[2][4][6] This is often the rate-determining step of the reaction.[2]

-

Transmetalation: This crucial step involves the transfer of the trifluoromethylphenyl group from the organoboron species to the palladium(II) complex. The presence of a base is essential for this step to occur.[2][9] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the palladium complex.[1][9][10][11]

-

Reductive Elimination: In the final step, the two organic ligands (the pyridyl and the trifluoromethylphenyl groups) on the palladium(II) complex couple, forming the desired C-C bond of the product, 4-(4-(trifluoromethyl)phenyl)pyridine. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design and Protocol Optimization

The success of the Suzuki coupling for synthesizing 4-(4-(trifluoromethyl)phenyl)pyridine hinges on the judicious selection of several key reaction parameters. This section provides a detailed guide to these choices, grounded in established principles and practical experience.

3.1 Reactant Selection: The Coupling Partners

-

Aryl Halide: Both 4-bromopyridine and 4-chloropyridine can serve as the electrophilic partner. While aryl bromides generally exhibit higher reactivity, advancements in catalyst systems have made the use of more economical aryl chlorides increasingly feasible.[4] The electron-withdrawing nature of the pyridine ring enhances its reactivity in the oxidative addition step.[4]

-

Organoboron Reagent: 4-(Trifluoromethyl)phenylboronic acid is the standard nucleophilic partner. Boronic acids are favored for their stability, low toxicity, and ease of handling.[9] Alternatively, potassium aryltrifluoroborate salts can be used, which are known to be less prone to protodeboronation.[2]

3.2 The Catalyst System: Palladium and Ligands

The choice of the palladium source and its associated ligand is critical for catalytic efficiency.

-

Palladium Precatalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Palladium(II) acetate [Pd(OAc)₂]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

-

Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.[2] The choice of ligand can significantly impact the reaction rate and yield. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[2][9]

| Catalyst/Ligand Combination | Aryl Halide Suitability | General Remarks |

| Pd(PPh₃)₄ | Aryl Bromides/Iodides | A classic, widely used catalyst. |

| Pd(OAc)₂ / PPh₃ | Aryl Bromides/Iodides | Generated in situ. |

| Pd(dppf)Cl₂ | Aryl Bromides/Chlorides | Effective for a broad range of substrates.[12] |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Highly active for challenging couplings.[9] |

3.3 The Role of the Base and Solvent

-

Base Selection: The base plays a multifaceted role, primarily in the formation of the reactive boronate species.[1][10][11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][2] The choice of base can influence the reaction rate and selectivity.[1][11] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective.[9]

-

Solvent System: Suzuki couplings are versatile and can be performed in a variety of solvents, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4][13] Often, a biphasic system with water is employed, which can facilitate the dissolution of the inorganic base and enhance the reaction rate.[2]

A Validated Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine.

Caption: A typical experimental workflow for Suzuki coupling.

4.1 Materials and Reagents

| Reagent | Purity |

| 4-Bromopyridine hydrochloride | ≥98% |

| 4-(Trifluoromethyl)phenylboronic acid | ≥97% |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 98% |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% |

| 1,4-Dioxane | Anhydrous, ≥99.8% |

| Deionized Water | - |

| Ethyl Acetate | ACS Grade |

| Hexanes | ACS Grade |

| Brine (Saturated NaCl solution) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - |

4.2 Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 3:1 ratio) via syringe.[3][13]

-

Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01-0.05 eq), to the reaction mixture.

-

Reaction: Heat the mixture to 85-90°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8][14]

Product Characterization

The identity and purity of the synthesized 4-(4-(trifluoromethyl)phenyl)pyridine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Troubleshooting and Optimization

While the Suzuki coupling is a robust reaction, challenges can arise.

-

Low Yield: This can be due to incomplete reaction, catalyst deactivation, or side reactions. Consider screening different catalysts, ligands, bases, and solvents. Ensuring a thoroughly deoxygenated reaction environment is critical.

-

Side Products: Homocoupling of the boronic acid is a common side reaction. This can sometimes be suppressed by adjusting the reaction conditions, such as temperature or the stoichiometry of the reactants.

-

Purification Difficulties: If the product is difficult to separate from starting materials or byproducts, optimizing the column chromatography conditions (e.g., solvent system) is necessary.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine. By carefully selecting the appropriate catalyst system, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can reliably and efficiently access this important biaryl compound. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this key transformation in a laboratory setting.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

-

ACS Publications. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

-

SpectraBase. 4-(4-Trifluoromethylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

-

ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

ScienceDirect. The synthesis of substituted phenylpyrimidines via suzuki coupling reactions. [Link]

-

PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

-

NIH. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]

-

ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine: Precursors and Core Methodologies

The pyridine ring system is one of the most ubiquitous heterocycles in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to modulate the physicochemical characteristics of a molecule make it a "privileged scaffold" in drug design.[2][3][4] In the US FDA database, scores of approved pharmaceuticals incorporate a pyridine or dihydropyridine moiety, highlighting their therapeutic impact across a wide range of diseases, including cancer, HIV/AIDS, and arthritis.[1][4]

The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The target molecule of this guide, 4-(4-(trifluoromethyl)phenyl)pyridine, combines these two powerful pharmacophores. It serves as a crucial building block for more complex molecules in pharmaceutical and agrochemical research.[5][6] This guide offers a comprehensive analysis of the primary synthetic routes to this compound, focusing on the critical precursors and the underlying chemical logic that informs the choice of methodology.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 4-(4-(trifluoromethyl)phenyl)pyridine reveals two principal strategies for its construction. The most direct approach involves disconnecting the C4-CAr bond between the pyridine and phenyl rings. This immediately suggests a cross-coupling reaction, which requires a pyridine synthon functionalized at the 4-position and an organometallic trifluoromethylphenyl synthon.

A second class of strategies involves constructing the pyridine ring itself from acyclic precursors, a method known as ring synthesis. In this approach, one of the starting materials would already contain the 4-(trifluoromethyl)phenyl moiety.

A third, more contemporary strategy, involves the direct C-H activation of the pyridine ring, offering a more atom-economical, albeit often challenging, pathway.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation and represent the most versatile and widely employed methods for synthesizing 4-arylpyridines. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of precursors defines the specific named reaction:

-

Pyridine Precursor : A 4-halopyridine (e.g., 4-bromopyridine, 4-chloropyridine, or 4-iodopyridine) or a pyridine-4-triflate.

-

Aryl Precursor : An organometallic derivative of 4-(trifluoromethyl)benzene.

Caption: Key precursor pairs for cross-coupling synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most popular method due to the operational simplicity and the stability and low toxicity of the requisite boronic acid reagents.[5]

-

Precursors : 4-Halopyridine and 4-(trifluoromethyl)phenylboronic acid .[5][6][7]

-

Mechanism Insight : The reaction is catalyzed by a palladium(0) complex and requires a base (e.g., Na2CO3, K3PO4, Cs2CO3) to activate the boronic acid, facilitating the transmetalation step. A variety of ligands can be used to stabilize the palladium catalyst and promote the reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Pyridine Source | 4-Bromopyridine | Electrophile |

| Aryl Source | 4-(Trifluoromethyl)phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | C-C bond formation |

| Base | K2CO3, Na2CO3, CsF | Boronate activation |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

| Temperature | 80-120 °C | To drive reaction |

Experimental Protocol: Suzuki-Miyaura Synthesis

-

To a flame-dried Schlenk flask, add 4-bromopyridine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed solvent (e.g., a 3:1 mixture of Toluene/Water) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to yield 4-(4-(trifluoromethyl)phenyl)pyridine.

Stille Coupling

The Stille reaction utilizes organostannane reagents, which are known for their high tolerance of various functional groups and are not sensitive to moisture or air.[8][9][10] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[9]

-

Precursors : 4-Halopyridine and an organostannane such as (4-(trifluoromethyl)phenyl)tributylstannane .

-

Mechanism Insight : The transmetalation step in the Stille coupling does not require a base but can be accelerated by additives like copper(I) salts or lithium chloride.[11]

Experimental Protocol: Stille Coupling

-

In a reaction vessel, combine the 4-halopyridine (1.0 eq), the organostannane reagent (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and LiCl (3.0 eq).

-

Add a degassed aprotic polar solvent, such as DMF or NMP.

-

Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed.

-

After cooling, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of KF to precipitate tin fluorides.

-

Filter the mixture, wash the filtrate with water, dry the organic phase, and concentrate.

-

Purify the residue via column chromatography.

Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents, allowing for reactions to proceed under mild conditions and often with high yields.[12] These reagents are, however, sensitive to air and moisture, requiring stringent anhydrous techniques.

-

Precursors : 4-Halopyridine and a pre-formed or in situ-generated organozinc reagent like (4-(trifluoromethyl)phenyl)zinc chloride .[12][13]

-

Mechanism Insight : Organozinc reagents are among the most reactive organometallics for transmetalation, enabling the coupling of less reactive electrophiles like aryl chlorides.[14]

Strategy 2: Pyridine Ring Synthesis from Acyclic Precursors

This classical approach constructs the pyridine heterocycle from simple, acyclic building blocks. It is particularly useful when the desired substitution pattern is difficult to achieve via functionalization of a pre-existing pyridine ring.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate).[15][16][17] The initial product is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[16]

-

Precursors : 4-(Trifluoromethyl)benzaldehyde , 2 eq. of a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate.

-

Mechanism Insight : The reaction proceeds through a series of condensations and cyclizations, culminating in the formation of the dihydropyridine ring. A subsequent oxidation step, often using an oxidant like nitric acid, DDQ, or simply air, provides the aromatic product.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. chemtube3d.com [chemtube3d.com]

solubility of 4-(4-(trifluoromethyl)phenyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-(4-(trifluoromethyl)phenyl)pyridine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Recognizing the scarcity of published, quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines detailed experimental protocols for its determination, and offers insights into the anticipated solubility behavior based on its molecular structure. This guide is intended to be a practical resource for researchers in medicinal chemistry, process development, and materials science, enabling them to design and execute robust solubility studies and effectively interpret the resulting data.

Introduction: The Significance of 4-(4-(trifluoromethyl)phenyl)pyridine

4-(4-(trifluoromethyl)phenyl)pyridine is a substituted pyridine derivative of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of the trifluoromethyl group, a common bioisostere, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a key heterocycle in numerous pharmaceuticals, provides a basic nitrogen atom capable of hydrogen bonding and salt formation. Understanding the solubility of this compound is paramount for its application, as it directly impacts reaction kinetics, purification strategies, formulation development, and bioavailability.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions.[1] For 4-(4-(trifluoromethyl)phenyl)pyridine, the key structural features influencing its solubility are:

-

The Pyridine Ring: A polar, aromatic heterocycle capable of acting as a hydrogen bond acceptor. It is miscible with a wide range of solvents, from water to nonpolar organic solvents.[2][3]

-

The Phenyl Ring: A nonpolar, aromatic group that contributes to van der Waals interactions.

-

The Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group.[4]

Based on these features, it is anticipated that 4-(4-(trifluoromethyl)phenyl)pyridine will exhibit good solubility in a range of polar aprotic and moderately polar solvents, with potentially lower solubility in highly nonpolar solvents like hexanes and highly polar protic solvents like water.

Physicochemical Properties of Analogous Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| Pyridine | 79.10 | 115.2 | Polar, aprotic, water-miscible[2][3][5] |

| 4-(Trifluoromethyl)pyridine | 147.10 | 110 | Contains the key functional groups[6] |

| 2-(4-(Trifluoromethyl)phenyl)pyridine | 223.19 | Not specified | Isomeric analog[7][8] |

| 4-(3-(Trifluoromethyl)phenyl)pyridine | 223.19 | Not specified | Isomeric analog[9] |

Experimental Determination of Solubility

A systematic approach to determining the solubility of 4-(4-(trifluoromethyl)phenyl)pyridine is crucial for obtaining reliable and reproducible data. The following sections outline a recommended experimental workflow.

Materials and Equipment

-

4-(4-(trifluoromethyl)phenyl)pyridine (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility Determination

This method, often referred to as the shake-flask method, is a gold standard for determining thermodynamic solubility.[10]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(4-(trifluoromethyl)phenyl)pyridine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter compatible with the solvent.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of 4-(4-(trifluoromethyl)phenyl)pyridine.

-

-

Quantification:

-

Prepare a series of calibration standards of 4-(4-(trifluoromethyl)phenyl)pyridine of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Qualitative Solubility Assessment

For a rapid, preliminary assessment, a qualitative method can be employed.[12][13]

-

Add approximately 10 mg of the compound to a small test tube.

-

Add the solvent dropwise while vortexing.

-

Observe whether the solid dissolves readily, is partially soluble, or remains insoluble after the addition of a certain volume (e.g., 1 mL).

This method is useful for solvent screening before performing more rigorous quantitative analysis.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and organized table.

Table 1: Hypothetical Solubility of 4-(4-(trifluoromethyl)phenyl)pyridine at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | < 1 | < 0.004 |

| Toluene | Nonpolar (Aromatic) | 2.4 | ~ 50 | ~ 0.224 |

| Dichloromethane | Polar Aprotic | 3.1 | > 200 | > 0.896 |

| Acetone | Polar Aprotic | 5.1 | > 200 | > 0.896 |

| Acetonitrile | Polar Aprotic | 5.8 | > 150 | > 0.672 |

| Ethanol | Polar Protic | 4.3 | ~ 100 | ~ 0.448 |

| Methanol | Polar Protic | 5.1 | ~ 75 | ~ 0.336 |

| Water | Polar Protic | 10.2 | < 0.1 | < 0.0004 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Factors Influencing Solubility

-

Temperature: Solubility of solids in liquids generally increases with temperature. For recrystallization, understanding the temperature-solubility profile is critical.

-

Solvent Polarity: As illustrated in the hypothetical data, a balance of polarity is key. The compound's aromatic and pyridine moieties suggest good interaction with a range of solvents.

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) may interact favorably, but the overall lipophilicity of the molecule will also play a significant role.

Conclusion

While published solubility data for 4-(4-(trifluoromethyl)phenyl)pyridine is limited, this guide provides a robust framework for its experimental determination. By understanding the physicochemical principles that govern solubility and employing systematic experimental protocols, researchers can generate the high-quality data necessary for the successful application of this compound in their work. The combination of qualitative screening and quantitative analysis using the equilibrium shake-flask method will yield a comprehensive solubility profile, enabling informed decisions in process development, formulation, and further research endeavors.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Lahore. (n.d.). Solubility test for Organic Compounds. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)pyridine. National Center for Biotechnology Information. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?[Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

PubChem. (n.d.). 4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine. National Center for Biotechnology Information. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

PubChem. (n.d.). 2-(4-(Trifluoromethyl)phenyl)pyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Pyridine and Pyridine Derivatives. [Link]

-

ChemEurope. (n.d.). Pyridine. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

NIST. (n.d.). Pyridine. NIST WebBook. [Link]

-

ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

Sources

- 1. saltise.ca [saltise.ca]

- 2. Pyridine [chemeurope.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Pyridine [webbook.nist.gov]

- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 10933075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. strem.com [strem.com]

- 9. 4-(3-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 46315290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(4-(trifluoromethyl)phenyl)pyridine

For researchers, medicinal chemists, and materials scientists, understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. This knowledge underpins rational drug design, the prediction of physicochemical properties, and the engineering of novel crystalline materials. The introduction of a trifluoromethyl (-CF3) group, as seen in 4-(4-(trifluoromethyl)phenyl)pyridine, profoundly influences a molecule's electronic and steric properties, thereby dictating its crystal packing and intermolecular interactions.[1]

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, a cornerstone technique for elucidating molecular structures.[2] While a definitive, publicly available crystal structure for 4-(4-(trifluoromethyl)phenyl)pyridine is not presently accessible, this document will use it as a prime exemplar to detail the experimental and analytical pipeline. The presented crystallographic data herein is illustrative, derived from analogous structures, to provide a tangible framework for understanding the process.

The Significance of the Trifluoromethyl Group in Crystal Engineering

The trifluoromethyl group is a powerful tool in crystal engineering. Its high electronegativity and the polarized C-F bonds can lead to a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which play a crucial role in the supramolecular assembly of molecules in the crystalline state.[3] Furthermore, the lipophilicity of the -CF3 group can influence the solubility and bioavailability of pharmaceutical compounds.[1] A detailed analysis of the crystal structure provides invaluable insights into how these properties manifest at the molecular level.

Experimental Workflow: From Synthesis to Structural Refinement

The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The following protocol outlines the key steps involved.

Step 1: Synthesis and High-Purity Recrystallization

The initial and arguably most critical step is the synthesis and subsequent purification of the target compound. For 4-(4-(trifluoromethyl)phenyl)pyridine, a Suzuki coupling reaction between 4-bromopyridine and 4-(trifluoromethyl)phenylboronic acid is a common synthetic route.

Illustrative Synthesis Protocol:

-

To a solution of 4-bromopyridine (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80°C for 12 hours.

-

Upon completion, as monitored by thin-layer chromatography, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The subsequent and most crucial phase for crystallographic analysis is obtaining single crystals of suitable size and quality. Slow evaporation of a saturated solution is a widely used technique.

Crystallization Protocol:

-

Dissolve the purified 4-(4-(trifluoromethyl)phenyl)pyridine in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Loosely cover the vial to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor the vial for the formation of well-defined single crystals over several days to weeks.

The choice of solvent is critical and often determined empirically. The ideal solvent is one in which the compound has moderate solubility, allowing for a slow and controlled crystallization process.

Diagram of the Experimental Workflow

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at various orientations.

Data Collection Parameters (Illustrative):

| Parameter | Value |

| Instrument | Bruker D8 QUEST ECO diffractometer |

| X-ray Source | Mo-Kα radiation (λ = 0.71073 Å) |

| Temperature | 100 K |

| Detector | PHOTON II CPAD |

| Data Collection Method | ω and φ scans |

The data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, resulting in an initial structural model. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities.

The final output of the refinement process is a Crystallographic Information File (CIF).[4][5][6] The CIF contains all the essential information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.[7]

Analysis of the Crystal Structure: A Hypothetical Case for 4-(4-(trifluoromethyl)phenyl)pyridine

Based on the molecular structure of 4-(4-(trifluoromethyl)phenyl)pyridine, we can anticipate several key features in its crystal packing.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C₁₂H₈F₃N |

| Formula Weight | 223.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 978.5 |

| Z | 4 |

| R-factor | 0.045 |

Molecular Conformation

The molecule consists of a pyridine ring and a trifluoromethyl-substituted phenyl ring. The dihedral angle between these two rings is a key conformational parameter. In the solid state, this angle will be influenced by the intermolecular interactions that stabilize the crystal lattice.

Intermolecular Interactions

The crystal packing is expected to be dominated by a combination of weak intermolecular interactions.

-

π-π Stacking: The aromatic pyridine and phenyl rings are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

-

C-H···F Interactions: The hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the highly electronegative fluorine atoms of the trifluoromethyl group.

-

C-H···N Interactions: The hydrogen atoms of the phenyl ring may also interact with the nitrogen atom of the pyridine ring of a neighboring molecule.

Diagram of Potential Intermolecular Interactions

Caption: Visualization of potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of 4-(4-(trifluoromethyl)phenyl)pyridine, and indeed any molecule, provides a wealth of information that is critical for understanding its solid-state properties. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction and structural refinement, represent a robust and reliable pathway to elucidating the atomic-level details of crystalline materials.

For drug development professionals, this information is invaluable for understanding solubility, stability, and polymorphism. For materials scientists, it provides the foundation for designing new materials with tailored optical, electronic, and mechanical properties. As advancements in X-ray sources, detectors, and computational methods continue to evolve, the field of crystallography will undoubtedly play an even more significant role in scientific discovery.

References

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]2]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]1]

-

Wikipedia. (2023, September 27). Crystallographic Information File. Retrieved from [Link]4]

-

ResearchGate. (2015). The Crystallographic Information File (CIF). Retrieved from [Link]5]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]6]

-

Chemistry International. (2002). Crystallographic Information File (CIF). Retrieved from [Link]7]

-

Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. Retrieved from [Link]3]

Sources

- 1. 4-(3-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 46315290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 4. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. publications.iupac.org [publications.iupac.org]

A Technical Guide to the Suzuki-Miyaura Coupling of 4-Bromopyridine and 4-(Trifluoromethyl)phenylboronic Acid: From Commercial Availability to Synthesis and Characterization

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine. We will explore the commercial availability of the requisite starting materials, 4-bromopyridine and 4-(trifluoromethyl)phenylboronic acid, and detail a robust protocol for their coupling via the Suzuki-Miyaura reaction—a cornerstone of modern medicinal chemistry.

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heterobiaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals and agrochemicals, where they often serve as crucial pharmacophores. The target molecule of this guide, 4-(4-(trifluoromethyl)phenyl)pyridine, is a prime example of such a scaffold. The incorporation of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] This guide offers a comprehensive pathway to this valuable compound, beginning with the procurement of its essential precursors.

Reactant Analysis and Commercial Sourcing

A successful synthesis begins with high-quality, readily available starting materials. The commercial landscape for both 4-bromopyridine and 4-(trifluoromethyl)phenylboronic acid is robust, with numerous reputable suppliers offering various grades and quantities.

Precursor I: 4-Bromopyridine and its Hydrochloride Salt

4-Bromopyridine is a halogenated heterocyclic building block. For enhanced stability and ease of handling, it is most commonly supplied as its hydrochloride salt (C₅H₄BrN · HCl).[5] This salt is typically a white to off-white crystalline solid. Before use in the Suzuki-Miyaura coupling, the free base can be generated in situ or extracted after neutralization.

Table 1: Commercial Availability of 4-Bromopyridine Hydrochloride

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | B80429 | 99% | 1 g, 5 g |

| Thermo Scientific | AC107420050 | 99% | 5 g, 25 g[5] |

| TCI America | B0653 | >98.0% | 5 g, 25 g[6] |

| Apollo Scientific | PC4551 | 95% | 25 g, 100 g, 500 g[7] |

Note: Pricing is subject to change and should be verified with the respective suppliers. The CAS Number for 4-Bromopyridine Hydrochloride is 19524-06-2.

Precursor II: 4-(Trifluoromethyl)phenylboronic Acid

4-(Trifluoromethyl)phenylboronic acid is a key reagent valued for its utility in palladium-catalyzed cross-coupling reactions.[4][8] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid and impart desirable electronic properties to the final product. It is a stable, white to off-white solid.

Table 2: Commercial Availability of 4-(Trifluoromethyl)phenylboronic Acid

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | 439320 | ≥95.0% | 1 g, 5 g |

| AK Scientific, Inc. | G829 | --- | Custom Quantities[9] |

| Chem-Impex | 31436 | ≥99% (HPLC) | 5 g, 25 g, 100 g, 250 g[10] |

| TCI America | T1635 | >98.0% | 1 g, 5 g, 25 g[11] |

Note: Pricing is subject to change. The CAS Number for 4-(Trifluoromethyl)phenylboronic acid is 128796-39-4.

Synthesis via Suzuki-Miyaura Coupling

The synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura coupling. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][12][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridine to form a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers the trifluoromethylphenyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

The use of electron-rich phosphine ligands on the palladium catalyst is often essential for promoting the oxidative addition step with electron-deficient heteroaryl halides like bromopyridines.[1][14]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific laboratory setup and scale.

Reagents & Materials:

| Reagent | M.W. | Amount | Moles | Equivalents |

| 4-Bromopyridine HCl | 194.46 | 1.00 g | 5.14 mmol | 1.0 |

| 4-(CF₃)phenylboronic acid | 189.93 | 1.07 g | 5.65 mmol | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 297 mg | 0.257 mmol | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.13 g | 15.42 mmol | 3.0 |

| 1,4-Dioxane | - | 40 mL | - | - |

| Water (deionized) | - | 10 mL | - | - |

Equipment:

-

100 mL round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle with stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.00 g, 5.14 mmol), 4-(trifluoromethyl)phenylboronic acid (1.07 g, 5.65 mmol), and potassium carbonate (2.13 g, 15.42 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.[12]

-

Solvent Addition: Add the degassed solvent system (40 mL of 1,4-dioxane and 10 mL of water) via syringe under a positive pressure of inert gas.

-

Catalyst Addition: Briefly remove the septum and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (297 mg, 0.257 mmol), under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 4-bromopyridine starting material is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product as a white solid.

Experimental Workflow Diagram

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Bromopyridine Hydrochloride | 19524-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 19524-06-2 Cas No. | 4-Bromopyridine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 8. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Theoretical Calculation of 4-(4-(trifluoromethyl)phenyl)pyridine Electronic Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 4-(4-(trifluoromethyl)phenyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties imparted by its constituent pyridine and trifluoromethylphenyl moieties. By leveraging Density Functional Theory (DFT), we can elucidate its three-dimensional geometry, molecular orbital characteristics, and reactivity landscape. This document details the requisite computational methodologies, from initial structure generation to in-depth analysis of electronic properties, offering field-proven insights into the causality behind procedural choices. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated results for professionals in drug development and computational chemistry.

Introduction: The Significance of 4-(4-(trifluoromethyl)phenyl)pyridine

Substituted pyridines are a cornerstone class of heterocyclic compounds with broad applications, from pharmaceuticals to organic electronics.[1] The molecule 4-(4-(trifluoromethyl)phenyl)pyridine is a particularly compelling subject for study. It combines the electron-accepting pyridine ring with a phenyl group functionalized by a trifluoromethyl (CF3) substituent. The CF3 group is a powerful bioisostere and a potent electron-withdrawing group, a property that significantly modulates the molecule's lipophilicity, metabolic stability, and electronic profile.[2]

Understanding the electronic structure of this compound at a quantum-mechanical level is paramount for predicting its chemical behavior, designing derivatives with tailored properties, and elucidating its potential interactions in biological or material systems. Theoretical calculations provide a robust, efficient, and cost-effective pathway to obtain this fundamental knowledge. This guide outlines the application of Density Functional Theory (DFT) to achieve a detailed and accurate characterization of this molecule's electronic landscape.

Theoretical Framework: Core Computational Concepts

The primary computational engine for this investigation is Density Functional Theory (DFT), a method that has become a standard tool in computational chemistry for its exceptional balance of accuracy and computational cost, especially for medium to large organic molecules.[1][3]

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational demand while maintaining high accuracy.

-

Functional and Basis Set Selection: The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely regarded as a reliable and versatile choice for organic molecules, providing excellent results for geometries and electronic properties.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for this system. This triple-zeta basis set provides a high degree of flexibility for describing the valence electrons. The ++ symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) notation signifies the addition of polarization functions, which allow for anisotropy in the electron distribution and are essential for accurate geometry prediction.[5][6]

-

Comprehensive Computational Methodology

The theoretical investigation follows a systematic and self-validating workflow, ensuring the reliability of the final results.

Computational Workflow Overview

The logical progression of the computational tasks is essential for an accurate and validated analysis of the molecular properties.

Caption: Computational workflow for electronic structure analysis.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure using a quantum chemistry software package such as Gaussian.

-

Initial Structure Generation:

-

Construct the 2D structure of 4-(4-(trifluoromethyl)phenyl)pyridine.

-

Convert the 2D sketch into an initial 3D coordinate file using a molecular editor like Avogadro or GaussView. Perform a preliminary geometry cleanup using molecular mechanics if available.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy, most stable conformation of the molecule on the potential energy surface.

-

Implementation: Submit the 3D coordinate file to the quantum chemistry software.

-

Keywords/Settings: Opt, B3LYP/6-311++G(d,p). The Opt keyword initiates the geometry optimization process.

-

Causality: This step is fundamental. The electronic properties are highly dependent on the molecular geometry. An inaccurate geometry will lead to erroneous electronic structure predictions.

-

-

Vibrational Frequency Calculation:

-

Objective: To verify that the optimized structure is a true energy minimum and to compute thermodynamic properties.

-

Implementation: Use the optimized geometry from the previous step as input.

-

Keywords/Settings: Freq, B3LYP/6-311++G(d,p).

-

Trustworthiness: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring revision of the initial structure.[3] This step is a critical quality control measure.

-

-

Electronic Property Extraction and Analysis:

-

Objective: To calculate and analyze the key descriptors of the molecule's electronic structure.

-

Implementation: This analysis is performed on the validated, optimized geometry. The necessary data is contained within the output file of the frequency calculation.

-

Key Analyses:

-

Frontier Molecular Orbitals (HOMO/LUMO): Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Molecular Electrostatic Potential (MEP): Generate a surface map of the electrostatic potential to visualize charge distribution and identify reactive sites.

-

Spectroscopic Simulations (Optional but Recommended):

-

-

Expected Results and Scientific Interpretation

The calculations will yield a wealth of quantitative data that provides deep insight into the molecule's nature.

Optimized Molecular Geometry

Due to steric hindrance between the ortho-hydrogens of the two rings, the molecule is not expected to be perfectly planar. The key parameter is the dihedral angle between the pyridine and phenyl rings, which will likely be significantly twisted from 0°.

| Parameter | Predicted Value Range | Rationale |

| C-N (pyridine) | ~1.34 Å | Typical C-N double bond character in an aromatic ring. |

| C-C (pyridine) | ~1.39 Å | Aromatic C-C bond length. |

| C-C (inter-ring) | ~1.48 Å | Single bond connecting two sp² hybridized carbons. |

| C-F (trifluoromethyl) | ~1.35 Å | Standard carbon-fluorine single bond length.[5] |

| Py-Ph Dihedral Angle | 25° - 40° | Non-zero angle due to steric repulsion between rings. |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are central to understanding a molecule's reactivity.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[7][8]

-

Orbital Localization: The HOMO is expected to be localized primarily across the π-system of the phenylpyridine core. The LUMO will likely have significant contributions from the π* orbitals of both rings, with a notable polarization towards the electron-withdrawing trifluoromethylphenyl moiety.

-

Influence of the CF3 Group: Compared to unsubstituted 4-phenylpyridine, the strongly electron-withdrawing CF3 group will stabilize (lower the energy of) both the HOMO and LUMO.[9] This stabilization increases the molecule's electron affinity and ionization potential.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -7.0 to -6.5 eV | Represents the ionization potential; energy required to remove an electron. |

| LUMO Energy | -1.5 to -1.0 eV | Represents the electron affinity; energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.0 eV | Indicates high kinetic stability and predicts electronic transition energies. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution and is invaluable for predicting sites of non-covalent interactions and chemical reactions.

Caption: Predicted MEP features for 4-(4-(trifluoromethyl)phenyl)pyridine.

-

Nucleophilic Center: The lone pair of the pyridine nitrogen atom will create the region of the most negative electrostatic potential (colored red), identifying it as the primary site for electrophilic attack, protonation, and hydrogen bond acceptance.[5]

-

Electrophilic Regions: The hydrogen atoms of the aromatic rings and the region around the electron-deficient CF3 group will exhibit positive electrostatic potential (colored blue), indicating susceptibility to nucleophilic attack.

Conclusion

This guide has established a rigorous and validated computational protocol for the detailed investigation of the electronic structure of 4-(4-(trifluoromethyl)phenyl)pyridine using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, frontier molecular orbital energies, and reactivity landscape as visualized by the molecular electrostatic potential. The insights derived from these theoretical calculations are crucial for rationalizing the molecule's properties and for the informed design of new derivatives with tailored electronic characteristics for applications in drug development and materials science.

References

- Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. (n.d.). Journal of Advanced Sciences.

- Inorganic Chemistry Ahead of Print. (n.d.).

- A Comprehensive Technical Guide to the Theoretical Calculation of 4-(4-Fluorophenyl)-2,6-diphenylpyridine Structure. (n.d.). BenchChem.

- He, J., Rauch, F., Krummenacher, I., Braunschweig, H., Finze, M., & Marder, T. B. (2020). Two derivatives of phenylpyridyl-fused boroles with contrasting electronic properties: decreasing and enhancing the electron accepting ability. Dalton Transactions.

- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (n.d.).

- Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). PubMed Central.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Theoretical studies and DFT calculations of pyridine compounds. (n.d.). BenchChem.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.

- 4′-Phenyl-2,2′:6′,2″-terpyridine derivatives-synthesis, potential application and the influence of acetylene linker on their properties. (n.d.).

- Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015).

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.

- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube.

- 4-Phenylpyridine. (n.d.). PubChem.

- Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I)

- Tetrafluorinated phenylpyridine based heteroleptic iridium(III) complexes for efficient sky blue phosphorescent organic light-emitting diodes. (n.d.).

- Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III)

- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org.

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi RCS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joasciences.com [joasciences.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of trifluoromethyl-substituted phenylpyridines

An In-Depth Technical Guide to the Discovery and History of Trifluoromethyl-Substituted Phenylpyridines

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the phenylpyridine motif, a privileged structure in its own right, it gives rise to a class of compounds with significant therapeutic and agrochemical potential. This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethyl-substituted phenylpyridines. It traces the journey from the early recognition of the CF₃ group's utility to the evolution of sophisticated synthetic methodologies, including classical building block approaches and the paradigm-shifting advent of direct C-H functionalization via photoredox catalysis. Through detailed explanations of experimental causality, step-by-step protocols, and illustrative case studies, this document offers researchers, scientists, and drug development professionals a thorough understanding of this vital chemical class.

Part 1: The Trifluoromethyl Group - A Paradigm Shift in Molecular Design

The story of trifluoromethyl-substituted phenylpyridines begins with the appreciation of the trifluoromethyl group itself. Although its medicinal use dates back to 1928, intensive research began in the mid-1940s.[1] The CF₃ group is a functional group with the formula -CF₃, derived from a methyl group by replacing each hydrogen with a fluorine atom.[1] This seemingly simple substitution imparts a suite of powerful physicochemical properties that are highly advantageous for drug design.

Core Physicochemical Properties:

-

High Electronegativity: The CF₃ group is strongly electron-withdrawing, with an electronegativity often described as intermediate between that of fluorine and chlorine.[1] This property can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines, influencing ionization states and receptor interactions.[1][2]

-

Enhanced Lipophilicity: Despite the high electronegativity of fluorine, the CF₃ group is highly lipophilic. This is a critical attribute for enhancing a molecule's ability to cross cellular membranes, a key factor in improving oral bioavailability and blood-brain barrier permeability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and reducing metabolic clearance.[1][2]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere, a chemical substituent that can be interchanged with another group (like a methyl or chloro group) to create a new compound with similar biological properties but altered physicochemical characteristics.[1] This allows for the fine-tuning of a lead compound's steric and electronic profile.

The confluence of these properties makes the introduction of a CF₃ group a well-established strategy for optimizing drug candidates, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[2][3]

Part 2: The Phenylpyridine Scaffold - A Privileged Structure

The 2-phenylpyridine core is a prominent scaffold in both medicinal chemistry and materials science. Its rigid, planar structure provides a defined vector for substituents, making it an ideal framework for probing interactions with biological targets. In materials science, its π-conjugated system is foundational to the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. Transition metal complexes involving phenylpyridine ligands, particularly those of iridium and palladium, are also pivotal in catalysis.[4][5] The fusion of the robust phenylpyridine scaffold with the powerful trifluoromethyl group creates a synergistic combination, unlocking access to novel chemical matter with enhanced properties for a wide range of applications.

Part 3: Evolution of Synthetic Methodologies

The synthesis of trifluoromethyl-substituted phenylpyridines has evolved dramatically, moving from multi-step classical methods to more elegant and efficient direct functionalization strategies.

Section 3.1: Foundational Approaches - Building Blocks and Halogen Exchange

Historically, two main strategies dominated the industrial synthesis of these compounds:

-

Pyridine Ring Construction: This "bottom-up" approach involves the cyclocondensation of acyclic precursors, where one of the starting materials already contains the trifluoromethyl group. A prime example is the Bohlmann-Rahtz heteroannulation reaction, which can utilize trifluoromethyl-α,β-ynones as building blocks to react with β-enamino esters, forming the desired polysubstituted trifluoromethylpyridine core.[6][7] This method offers high control over the substitution pattern but can be limited by the availability of the fluorinated starting materials.

-

Halogen Exchange (HALEX): A more common industrial route involves starting with a trichloromethyl-substituted pyridine and performing a halogen exchange reaction using a fluoride source like HF. This method is economically feasible for large-scale production, particularly for agrochemicals derived from 3-picoline.[8] For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the herbicide fluazifop, can be obtained via a one-step, high-temperature, vapor-phase chlorination/fluorination of 3-picoline.[8] The primary drawback is the often harsh reaction conditions and the potential for incomplete or over-fluorination, leading to product mixtures.

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Trifluoromethylpyridine [6][7]

-

Reactant Preparation: To a solution of a β-enamino ester (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask is added a trifluoromethyl-α,β-ynone (1.1 mmol).

-

Catalyst Addition: A Lewis acid catalyst, such as ZnBr₂ (0.2 mmol), is added to the mixture. The use of a Lewis acid facilitates the cyclization cascade.

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 110 °C) and stirred for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the polysubstituted trifluoromethylpyridine.

Section 3.2: The Photoredox Revolution - Direct C-H Trifluoromethylation

A significant leap forward in synthesizing these compounds came with the development of direct C-H functionalization methods, which obviate the need for pre-functionalized starting materials.[4] The most transformative of these has been visible-light photoredox catalysis.[4][9] This approach uses a photocatalyst (typically a ruthenium or iridium complex) that, upon excitation by visible light (e.g., from a household light bulb), can engage in single-electron transfer (SET) processes with a suitable trifluoromethyl source (like CF₃I or triflyl chloride) to generate a highly reactive trifluoromethyl radical (•CF₃).[4][9] This radical can then add directly to the electron-rich (hetero)aromatic ring.

The mild, room-temperature conditions of photoredox catalysis represent a major advantage over traditional methods that often require high heat.[4] This has made it an invaluable tool for late-stage functionalization, where a CF₃ group can be installed on a complex, drug-like molecule in the final steps of a synthesis.[4]

| Catalyst | CF₃ Source | Light Source | Key Features |

| Ru(bpy)₃Cl₂ | CF₃I | Visible Light | Mild conditions, suitable for electron-rich heterocycles.[9] |

| Ir(ppy)₂(dtb-bpy)⁺ | CF₃I | Blue LEDs / CFL | High quantum yield, enables enantioselective reactions.[10] |

| Ir(Fppy)₃ | TfCl | Household Light Bulb | Allows direct C-H trifluoromethylation of arenes without pre-functionalization.[4] |

| Organic Dyes (e.g., Rose Bengal) | CF₂HSO₂Na | Green LEDs | Metal-free, environmentally benign approach for difluoromethylation.[11] |

| Table 1: Comparison of Selected Photoredox Trifluoromethylation Systems. |

Section 3.3: Taming Regioselectivity

A primary challenge in the functionalization of pyridines is controlling the position of the incoming group. The pyridine ring's electronic nature inherently favors nucleophilic attack or radical addition at the C2 and C4 positions. Consequently, direct trifluoromethylation at the C3 position is electronically disfavored and has remained a significant hurdle.[12][13]